BenchChemオンラインストアへようこそ!

Magainin 2

Antimicrobial Peptides Minimum Inhibitory Concentration (MIC) Multidrug-Resistant Bacteria

Native Magainin 2 (GIGKFLHSAKKFGKAFVGEIMNS) is the essential baseline for AMP engineering: its moderate potency (MIC 80–160 mg/L) and non-hemolytic profile enable direct measurement of analog improvements. Documented order-of-magnitude synergy with PGLa makes it uniquely suited for combination-therapy research. Validated for gram-negative sepsis in vivo (1 mg/kg). Choose authentic Magainin 2 to replicate these distinct functional signatures and benchmark novel anti-infectives.

Molecular Formula C₁₁₄H₁₈₀N₃₀O₂₉S
Molecular Weight 2466.9 g/mol
CAS No. 108433-95-0
Cat. No. B549820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagainin 2
CAS108433-95-0
Synonymsmagainin 2 peptide, Xenopus
magainin 2, Xenopus
magainin II, Xenopus
magainin-2, Xenopus
Molecular FormulaC₁₁₄H₁₈₀N₃₀O₂₉S
Molecular Weight2466.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)CN
InChIInChI=1S/C114H180N30O29S/c1-12-65(7)94(142-88(148)55-119)112(170)124-59-90(150)129-74(38-24-28-45-116)100(158)137-81(51-70-33-19-15-20-34-70)106(164)135-79(49-63(3)4)105(163)138-83(53-72-56-121-62-125-72)107(165)140-85(60-145)110(168)127-67(9)96(154)131-75(39-25-29-46-117)101(159)132-76(40-26-30-47-118)102(160)136-80(50-69-31-17-14-18-32-69)98(156)122-57-89(149)128-73(37-23-27-44-115)99(157)126-68(10)97(155)134-82(52-71-35-21-16-22-36-71)109(167)143-93(64(5)6)111(169)123-58-91(151)130-77(41-42-92(152)153)104(162)144-95(66(8)13-2)113(171)133-78(43-48-174-11)103(161)139-84(54-87(120)147)108(166)141-86(61-146)114(172)173/h14-22,31-36,56,62-68,73-86,93-95,145-146H,12-13,23-30,37-55,57-61,115-119H2,1-11H3,(H2,120,147)(H,121,125)(H,122,156)(H,123,169)(H,124,170)(H,126,157)(H,127,168)(H,128,149)(H,129,150)(H,130,151)(H,131,154)(H,132,159)(H,133,171)(H,134,155)(H,135,164)(H,136,160)(H,137,158)(H,138,163)(H,139,161)(H,140,165)(H,141,166)(H,142,148)(H,143,167)(H,144,162)(H,152,153)(H,172,173)/t65-,66-,67-,68-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,93-,94-,95-/m0/s1
InChIKeyMGIUUAHJVPPFEV-ABXDCCGRSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magainin 2 (CAS 108433-95-0): Baseline Scientific Profile and Procurement Considerations for Antimicrobial Peptide Research


Magainin 2 is a naturally occurring, cationic, amphipathic antimicrobial peptide (AMP) composed of 23 amino acid residues (GIGKFLHSAKKFGKAFVGEIMNS), originally isolated from the skin of the African clawed frog (Xenopus laevis) [1]. As a representative AMP, it functions primarily through direct interaction with microbial membranes, leading to pore formation, ion efflux, and subsequent cell lysis [2]. Its mechanism of action, which targets the lipid matrix of bacterial membranes rather than specific protein receptors, makes it a compelling subject for research into next-generation therapeutics designed to combat multidrug-resistant pathogens, as the development of conventional resistance is significantly hindered [3].

Why Direct Substitution with Magainin Analogs (e.g., Magainin 1 or MSI-78) is Scientifically Inadvisable Without Experimental Validation


The magainin family of peptides, despite sharing a common origin and mechanism, exhibits profound functional divergence driven by seemingly minor sequence alterations. The antimicrobial potency, target organism spectrum, and crucially, the therapeutic index (ratio of antimicrobial activity to mammalian cell toxicity) are exquisitely sensitive to changes in peptide charge, hydrophobicity, and amphipathic helix stability [1]. For instance, while the synthetic analog MSI-78 (pexiganan) demonstrates significantly enhanced potency against certain pathogens compared to the native Magainin 2, this is often accompanied by a different cytotoxicity profile [2]. Conversely, Magainin 2 possesses distinct synergistic properties with other host-defense peptides like PGLa, a trait not necessarily shared by all analogs, which can lead to an order-of-magnitude increase in membrane affinity and activity that would be absent in a simple analog substitution [3]. Therefore, assuming functional equivalence between Magainin 2 and its close relatives without direct comparative data is a significant experimental risk.

Quantitative Differentiation of Magainin 2 Against Key Comparators: An Evidence-Based Guide for Procurement Decisions


Comparative In Vitro Potency of Magainin 2 vs. MSI-78 (Pexiganan) and Other AMPs Against Clinically Relevant MDR Bacteria

Magainin 2 exhibits a more moderate antimicrobial activity profile compared to its potent synthetic analog, MSI-78 (pexiganan). In a standardized microdilution assay (CLSI M07-A9) against a panel of clinically important bacteria including MRSA and carbapenem-resistant K. pneumoniae, Magainin 2 demonstrated an MIC range of 80-160 mg/L, classifying it as moderately active [1]. In contrast, MSI-78 showed potent bactericidal activity with a substantially lower MIC range of 1.25-40 mg/L against the same strains [1]. This quantifies a significant potency difference, positioning Magainin 2 as a less potent, native comparator scaffold, whereas MSI-78 is a highly potent, engineered derivative.

Antimicrobial Peptides Minimum Inhibitory Concentration (MIC) Multidrug-Resistant Bacteria

Differential Cytotoxicity and Hemolytic Activity Profile of Magainin 2 Compared to Analogs

The therapeutic potential of antimicrobial peptides is heavily constrained by their selectivity for bacterial over mammalian cell membranes. Magainin 2 demonstrates a favorable safety profile in this regard, showing no hemolytic activity and no cytotoxicity towards HaCaT human keratinocyte cells in dedicated assays [1]. This contrasts sharply with the behavior of charge-modified analogs; studies show that increasing the peptide charge beyond a threshold of +5 in Magainin 2 analogs leads to a dramatic increase in hemolytic activity and a consequent loss of antimicrobial selectivity [2]. This highlights that the native Magainin 2 sequence (with a charge of +3 to +4) represents an optimized, low-toxicity scaffold from which further engineering often introduces significant hemolytic liabilities.

Hemolytic Activity Cytotoxicity Therapeutic Index Antimicrobial Selectivity

Synergistic Potentiation of Membrane Activity with PGLa: A Unique Feature of Magainin 2

Magainin 2 exhibits a pronounced and quantifiable synergism with PGLa, another cationic amphipathic peptide from the same host organism. When added as an equimolar mixture, the combination of Magainin 2 and PGLa demonstrates an order-of-magnitude increased membrane affinity compared to either peptide alone [1]. This synergistic behavior is not merely additive; it correlates with the formation of defined supramolecular hetero-domains along the membrane interface, a biophysical phenomenon that significantly enhances the peptides' combined pore-forming and antibacterial activities [1]. This specific interaction is highly dependent on the presence of phosphatidylethanolamines, a lipid prevalent in bacterial membranes [1].

Peptide Synergism Membrane Permeabilization PGLa Combinatorial Therapy

In Vivo Efficacy in Reducing Endotoxemia: Comparison of Magainin II and Cecropin A in Septic Shock Models

In a comparative in vivo study using a rat model of septic shock, Magainin II (1 mg/kg) administered intravenously demonstrated significant therapeutic effects. It achieved a significant reduction in plasma endotoxin and TNF-alpha concentrations when compared with both a control group and a rifampicin-treated group [1]. The study further highlighted that combining Magainin II with a sub-therapeutic dose of rifampicin led to significant reductions in bacterial count, positive blood cultures, and mortality rates compared to singly treated and control groups [1]. This provides direct in vivo evidence of Magainin 2's ability to mitigate key inflammatory markers of sepsis.

In Vivo Efficacy Endotoxemia Septic Shock Combination Therapy

Procurement-Driven Application Scenarios for Magainin 2 Based on Validated Quantitative Evidence


As a Native Scaffold in Antimicrobial Peptide Engineering and Structure-Activity Relationship (SAR) Studies

Magainin 2 is the optimal choice as a foundational native sequence for peptide engineering campaigns. As demonstrated, its moderate potency (MIC 80-160 mg/L) provides a quantifiable baseline against which the enhanced activity of engineered analogs like MSI-78 (MIC 1.25-40 mg/L) can be directly measured [5]. Furthermore, its native, non-hemolytic profile [2] serves as a critical control for evaluating the cytotoxic liabilities that often arise from sequence modifications intended to boost potency [3].

For Investigating Synergistic Antimicrobial Mechanisms and Developing Combinatorial Peptide Therapeutics

Magainin 2 is uniquely suited for research into synergistic antimicrobial mechanisms due to its documented, order-of-magnitude potentiation of membrane activity when combined with PGLa [5]. This specific, quantifiable synergy, which relies on the formation of hetero-domain structures, is a distinct functional characteristic. Procurement of authentic Magainin 2 is essential for replicating and further investigating this phenomenon, which has direct implications for designing combination therapies with enhanced efficacy and a wider therapeutic window [5].

As a Reference Compound in Preclinical In Vivo Studies of Sepsis and Systemic Infection

For in vivo research focused on gram-negative sepsis and endotoxemia, Magainin 2 offers a validated profile. Comparative studies show that treatment with Magainin II (1 mg/kg) leads to a statistically significant reduction in key inflammatory markers like plasma endotoxin and TNF-alpha compared to controls [5]. This evidence base supports its use as a reference compound in animal models to benchmark the efficacy of novel anti-infective or immunomodulatory agents, and in studies exploring the use of AMPs as adjuncts to conventional antibiotics [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Magainin 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.